2-(3-Chloro-2-methylpropyl)thiophene
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Overview
Description
2-(3-Chloro-2-methylpropyl)thiophene is a thiophene derivative, which is a class of heterocyclic compounds containing a sulfur atom in a five-membered ring. Thiophene and its derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
The synthesis of thiophene derivatives, including 2-(3-Chloro-2-methylpropyl)thiophene, can be achieved through various methods. Common synthetic routes include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . These methods typically involve the condensation of sulfur with carbonyl compounds under specific conditions. Industrial production methods may involve large-scale reactions using optimized conditions to ensure high yield and purity .
Chemical Reactions Analysis
2-(3-Chloro-2-methylpropyl)thiophene can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Halogenation, nitration, and sulfonation are common substitution reactions for thiophene derivatives.
Common reagents and conditions used in these reactions include acids, bases, and catalysts. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-(3-Chloro-2-methylpropyl)thiophene has various applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Thiophene derivatives have shown potential as antimicrobial and anticancer agents.
Mechanism of Action
The mechanism of action of 2-(3-Chloro-2-methylpropyl)thiophene involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, it may interact with enzymes or receptors to exert its therapeutic effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
2-(3-Chloro-2-methylpropyl)thiophene can be compared with other thiophene derivatives such as:
2-Chlorothiophene: Used in the preparation of phenylthiophene derivatives.
2-Ethylthiophene: Undergoes direct C-H phenylation reactions.
The uniqueness of this compound lies in its specific substituents, which can influence its reactivity and applications compared to other thiophene derivatives .
Properties
Molecular Formula |
C8H11ClS |
---|---|
Molecular Weight |
174.69 g/mol |
IUPAC Name |
2-(3-chloro-2-methylpropyl)thiophene |
InChI |
InChI=1S/C8H11ClS/c1-7(6-9)5-8-3-2-4-10-8/h2-4,7H,5-6H2,1H3 |
InChI Key |
GIBWTDZGQFIWAJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC=CS1)CCl |
Origin of Product |
United States |
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